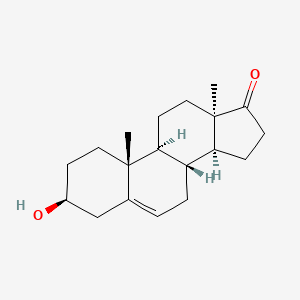

3beta-Hydroxy-13alpha-androst-5-en-17-one

Description

3beta-Hydroxy-13alpha-androst-5-en-17-one: is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning .

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13R,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19+/m0/s1 |

InChI Key |

FMGSKLZLMKYGDP-JLZSVDHQSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Dehydroepiandrosterone (DHEA): The compound can be synthesized from DHEA through the action of the enzyme 5alpha-reductase.

From Androstanediol: It can also be produced from androstanediol via 17beta-hydroxysteroid dehydrogenase.

From Androstanedione: Another route involves the conversion of androstanedione via 3beta-hydroxysteroid dehydrogenase.

Industrial Production Methods: it is typically produced in research laboratories for scientific studies and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: The hydroxyl group at the 3beta position can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Investigated for its potential therapeutic applications in hormone replacement therapy and other medical conditions .

Industry:

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with androgen receptors in the body. It is converted into more potent androgens like testosterone and dihydrotestosterone, which then bind to androgen receptors and modulate gene expression . This process influences various physiological functions, including muscle growth, fat distribution, and secondary sexual characteristics .

Comparison with Similar Compounds

3beta-Hydroxy-5alpha-androstan-17-one (Epiandrosterone): Similar in structure and function, also a metabolite of testosterone.

3beta-Hydroxy-5alpha-androstan-17-one Sulfate: A sulfate derivative with similar biological activity.

3beta-Hydroxy-5alpha-androstan-17-one Acetate: An acetate derivative used in various research applications.

Uniqueness: 3beta-Hydroxy-13alpha-androst-5-en-17-one is unique due to its specific hydroxylation pattern and its role as a weak androgen. Its ability to be converted into more potent androgens makes it a valuable compound for research and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.